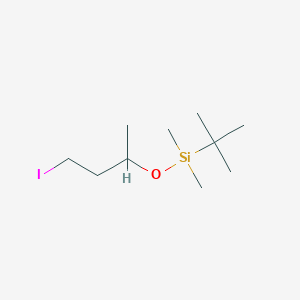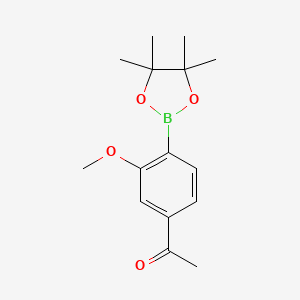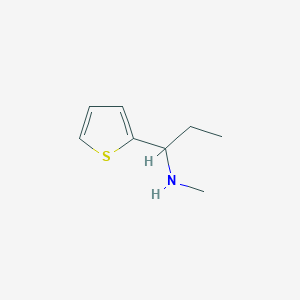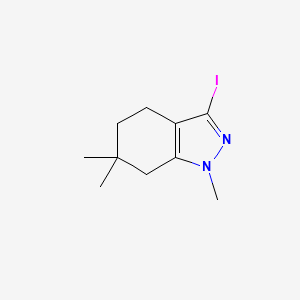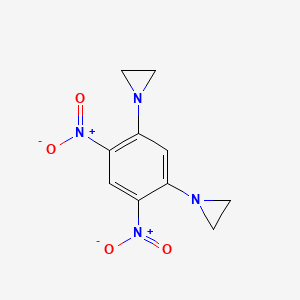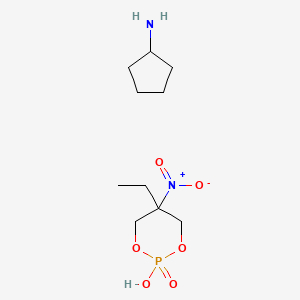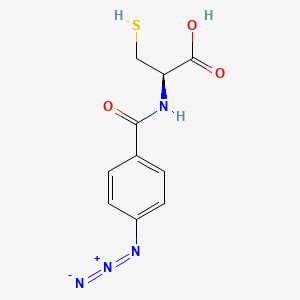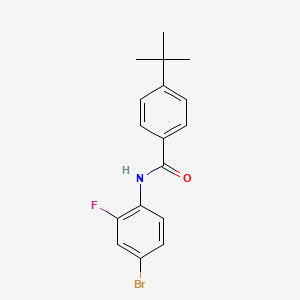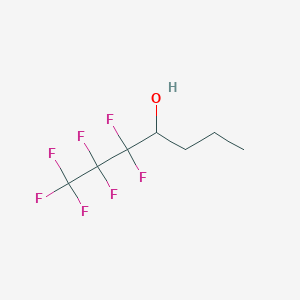
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol is a fluorinated alcohol with the molecular formula C7H5F7O. This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability, reactivity, and distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol can be synthesized through several methods. One common approach involves the fluorination of heptanol derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the reaction. The final product is purified through distillation or other separation techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on drug metabolism and pharmacokinetics.
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptan-4-ol involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3-Heptafluoroheptan-4-ol can be compared with other fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound has six fluorine atoms and is used as a solvent and reagent in organic synthesis.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Similar to this compound, this compound has seven fluorine atoms but a different carbon chain structure.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and its resulting chemical properties, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
425-21-8 |
|---|---|
Formule moléculaire |
C7H9F7O |
Poids moléculaire |
242.13 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoroheptan-4-ol |
InChI |
InChI=1S/C7H9F7O/c1-2-3-4(15)5(8,9)6(10,11)7(12,13)14/h4,15H,2-3H2,1H3 |
Clé InChI |
OTTCSFSJPPWLBV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(C(F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


